(2S,3S)-3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral amino acid derivative with a trifluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and a suitable amino acid precursor.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-(trifluoromethyl)benzaldehyde with the amino acid precursor under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine to introduce the hydroxyl group, typically using an oxidizing agent like hydrogen peroxide under basic conditions.
Industrial Production Methods
Industrial production methods for (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential role in modulating enzyme activity and protein interactions.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Industry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2S,3S)-3-Amino-2-hydroxy-3-(4-fluorophenyl)propanoic acid: Contains a fluorine atom instead of a trifluoromethyl group, leading to variations in reactivity and potency.
Uniqueness
The presence of the trifluoromethyl group in (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-amino-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-4-2-1-3-5(6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGYZBFRVLGTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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